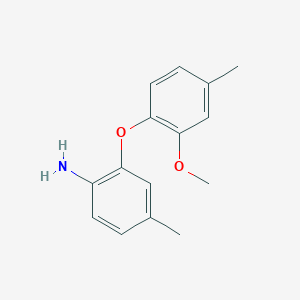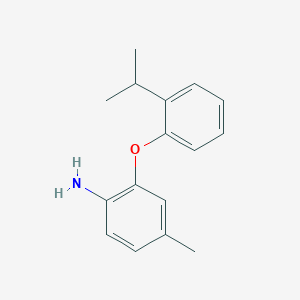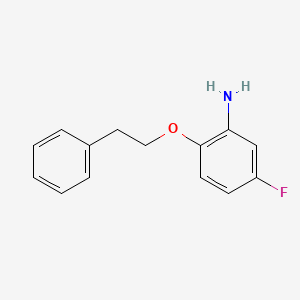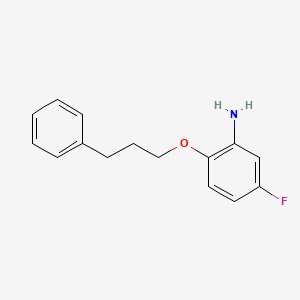
2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine
説明
2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine, commonly referred to as MMP-4, is a chemical compound that has been studied for its use in a variety of scientific and medical applications. It is a derivative of phenethylamine, which is a type of amine that is found naturally in the body. MMP-4 has been studied for its potential to act as an enzyme inhibitor, as a potential drug target, and as a possible therapeutic agent.
科学的研究の応用
MMP-4 has been studied for its potential use in a variety of scientific and medical applications. It has been studied as an enzyme inhibitor, as a potential drug target, and as a possible therapeutic agent. In addition, it has been studied for its potential use in the synthesis of other compounds, such as peptides and small molecules.
作用機序
MMP-4 has been studied for its ability to inhibit the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is a key regulator of many cellular processes. By inhibiting PDE4, MMP-4 can increase the levels of cAMP in cells, which can lead to a variety of effects, such as increased cell proliferation, increased cell survival, and increased cell migration.
Biochemical and Physiological Effects
MMP-4 has been studied for its potential effects on a variety of biochemical and physiological processes. In particular, it has been studied for its potential to modulate the immune system, to reduce inflammation, and to protect against oxidative stress. In addition, it has been studied for its potential to reduce the risk of certain cancers, to reduce the risk of cardiovascular disease, and to reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
MMP-4 has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is highly efficient. In addition, it is a highly stable compound, and it can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic to cells at high concentrations, and it can be difficult to control its concentration in a sample.
将来の方向性
There are several potential future directions for research on MMP-4. These include further studies on its potential to act as an enzyme inhibitor, its potential to modulate the immune system, and its potential to reduce the risk of certain diseases. In addition, further studies could be conducted on its potential to be used as a therapeutic agent and its potential to be used in the synthesis of other compounds. Finally, further studies on its mechanism of action and its biochemical and physiological effects could be beneficial.
特性
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-4-6-12(16)14(8-10)18-13-7-5-11(2)9-15(13)17-3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLCESKCBIERIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=C(C=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3172151.png)


![4-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3172166.png)
![2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine](/img/structure/B3172170.png)
![N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172185.png)


![N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3172206.png)

![2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine](/img/structure/B3172220.png)

